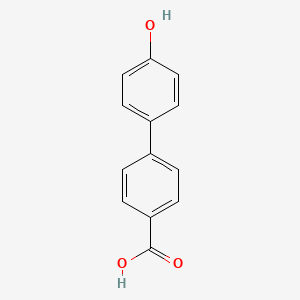

4'-Hydroxy-4-biphenylcarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179419. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGCXYYDAVPSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306717 | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58574-03-1 | |

| Record name | 58574-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 4'-Hydroxy-4-biphenylcarboxylic Acid

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and structural characteristics of this compound. The information is intended to support research, development, and application activities involving this versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as 4-(4-hydroxyphenyl)benzoic acid, is a biphenyl derivative containing both a carboxylic acid and a hydroxyl functional group.[1] These groups confer specific chemical reactivity and are responsible for its utility as an intermediate in the synthesis of polymers, pharmaceuticals, and liquid crystals.[2][3][4]

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid | [1][5] |

| CAS Number | 58574-03-1 | [1][6][7] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][8][9] |

| Molecular Weight | 214.22 g/mol | [1][7][9] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O | [1][10] |

| InChI Key | JTGCXYYDAVPSFD-UHFFFAOYSA-N | [1][5][7] |

Physical and Chemical Data

The physical properties and key chemical descriptors are crucial for handling, storage, and application development.

| Property | Value | Source |

| Appearance | White to light yellow or beige powder, crystals, or chunks | [7][11] |

| Melting Point | 295 °C (decomposes) | [2][6][7][11] |

| pKa (Predicted) | 4.29 ± 0.10 | [6][12] |

| Solubility | Almost transparent in hot methanol; Soluble in hot ethanol-water (1:1 v/v) | [8][11][12] |

| Storage | Store at room temperature, sealed in a dry environment | [7][12] |

Spectroscopic and Structural Data

Spectroscopic and crystallographic data provide insight into the molecular structure and conformation of the compound.

Spectroscopic Information

Various spectroscopic data are available for this compound, confirming its structure.

| Data Type | Availability | Source |

| ¹H NMR | Spectrum available | [1][13] |

| ¹³C NMR | Spectrum available | [1] |

| GC-MS | Data available, shows a molecular ion peak at m/z 214 | [1] |

Crystal Structure

The crystal structure of this compound has been determined, revealing a monoclinic crystal system.[8] The molecule participates in significant intermolecular hydrogen bonding. The carboxylic acid groups of two neighboring molecules form hydrogen-bonded dimers.[8] Furthermore, a second hydrogen-bonding interaction between the hydroxyl groups of adjacent dimers creates a chain, extending the structure into a layered arrangement.[8]

| Crystal Data Parameter | Value | Source |

| Formula | C₁₃H₁₀O₃ | [8] |

| Molecular Weight | 214.21 | [8] |

| Crystal System | Monoclinic | [8] |

| a | 8.6500 (7) Å | [8] |

| b | 5.5077 (5) Å | [8] |

| c | 20.9655 (18) Å | [8] |

| β | 94.145 (3)° | [8] |

| Volume | 996.22 (15) ų | [8] |

| Z | 4 | [8] |

The diagram below illustrates the key hydrogen bonding interactions that define the solid-state structure of the compound.

Caption: Hydrogen bonding interactions forming dimers and chains.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of this compound are provided below.

Synthesis Protocol via Demethylation

This protocol describes the synthesis from a methoxy-substituted precursor.[14]

Materials:

-

4-methoxybiphenyl-4-carboxylic acid (25 g)

-

Acetic acid (1 L)

-

48% Hydrobromic acid (200 mL)

-

Water (2.5 L)

Procedure:

-

A mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 L of acetic acid, and 200 mL of 48% hydrobromic acid is prepared in a suitable reaction vessel.

-

The mixture is refluxed for a period of 12-14 hours.

-

After reflux, the hot reaction mixture is poured into 2.5 L of water.

-

The aqueous mixture is allowed to cool.

-

The resulting crystalline precipitate of this compound is collected by filtration.

The workflow for this synthesis is visualized in the following diagram.

Caption: Synthesis of this compound.

Alternative Synthesis Pathway

An alternative patented process involves the reaction of a cyclohexanone-4-carboxylic acid compound with phenol, followed by decomposition and dehydrogenation reactions in the presence of a base and a dehydrogenation catalyst like palladium or platinum.[15]

Protocol for Single Crystal Growth

This method is suitable for preparing high-quality single crystals for X-ray diffraction analysis.[8]

Materials:

-

This compound (crude product)

-

Ethanol

-

Water

Procedure:

-

Dissolve the this compound in a hot ethanol-water solution (1:1 v/v) with stirring until fully dissolved.

-

Allow the solution to cool to room temperature.

-

Permit the solvent to evaporate slowly over a period of several days.

-

Colorless single crystals suitable for X-ray diffraction will form during this process.

References

- 1. This compound | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-4'-biphenylcarboxylic acid | 58574-03-1 | FH00442 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4'-Hydroxybiphenyl-4-carboxylic acid, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 58574-03-1 [chemicalbook.com]

- 7. 4′-ヒドロキシ-4-ビフェニルカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4′-Hydroxybiphenyl-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 4'-hydroxybiphenyl-4-carboxylic acid [stenutz.eu]

- 11. This compound [myskinrecipes.com]

- 12. This compound CAS#: 58574-03-1 [m.chemicalbook.com]

- 13. This compound(58574-03-1) 1H NMR [m.chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of 4'-Hydroxy-4-biphenylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-4-biphenylcarboxylic acid, a biphenyl derivative with the chemical formula C₁₃H₁₀O₃, is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its rigid biphenyl core, coupled with reactive hydroxyl and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and high-performance polymers.[1][3] This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the analytical techniques and experimental protocols used to confirm its molecular structure.

Physicochemical Properties

This compound is a white to cream or pale brown powder.[4] It has a molecular weight of 214.22 g/mol .[5][6] The compound has a high melting point, decomposing at approximately 295 °C.[5][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O₃ | [5][7] |

| Molecular Weight | 214.22 g/mol | [5][6] |

| IUPAC Name | 4-(4-hydroxyphenyl)benzoic acid | [7] |

| CAS Number | 58574-03-1 | [5][7] |

| Melting Point | 295 °C (decomposes) | [5][6] |

| Appearance | White to cream to pale brown powder | [4] |

Spectroscopic Analysis for Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.90 | broad singlet | 1H | -COOH |

| ~8.01 | doublet | 2H | Ar-H |

| ~7.78 | doublet | 2H | Ar-H |

| ~7.64 | doublet | 2H | Ar-H |

| ~7.31 | doublet | 2H | Ar-H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~160 | Ar-C-OH |

| ~145 | Ar-C |

| ~131 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-C |

| ~116 | Ar-CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Broad | O-H stretch (phenol) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic rings) |

| ~1300-1000 | Strong | C-O stretch |

| ~860-680 | Strong | Aromatic C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. In electron ionization (EI) mode, the molecular ion peak [M]⁺ is observed, and characteristic fragmentation patterns can be identified.

| m/z | Relative Intensity | Assignment |

| 214 | High | [M]⁺ (Molecular ion) |

| 197 | Moderate | [M - OH]⁺ |

| 169 | Low | [M - COOH]⁺ |

| 141 | Low | |

| 215 | Low | [M+1]⁺ |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the monoclinic system. The crystal structure reveals intermolecular hydrogen bonding between the carboxylic acid groups of neighboring molecules, forming dimers. Further hydrogen bonding interactions involving the hydroxyl groups create a layered structure.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of a precursor such as 4'-methoxy-4-biphenylcarboxylic acid.

Protocol:

-

A mixture of 4'-methoxy-4-biphenylcarboxylic acid, acetic acid, and hydrobromic acid is refluxed for 12-14 hours.

-

The reaction mixture is then poured into water.

-

Upon cooling, the product crystallizes out of the solution.

-

The crystals of this compound are collected by filtration.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of this compound.

Protocol:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Program: A linear gradient from a lower to a higher percentage of Solvent B.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is often required to increase the volatility of the compound.

Protocol:

-

Derivatization: The hydroxyl and carboxylic acid groups are derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (TMS) ethers.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280°C).

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Detector: A mass spectrometer is used as the detector to identify and quantify the compound and any impurities.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, its structural motif is found in compounds with biological activity. For instance, derivatives of biphenyl carboxylic acids have been investigated as potential anticancer agents.[9] Some studies have shown that certain biphenyl derivatives can exhibit anti-inflammatory properties, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Caption: Postulated anti-inflammatory signaling pathway involving inhibition of cyclooxygenase (COX) by a this compound derivative.

Conclusion

The structural elucidation of this compound is a clear and well-established process that relies on the synergistic application of modern analytical techniques. The data obtained from NMR, IR, and mass spectrometry, corroborated by X-ray crystallography, provide an unambiguous confirmation of its molecular structure. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate in the fields of drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. B21946.09 [thermofisher.com]

- 5. 4-Hydroxy-4'-biphenylcarboxylic acid | 58574-03-1 | FH00442 [biosynth.com]

- 6. 4 -Hydroxy-4-biphenylcarboxylic acid 99 58574-03-1 [sigmaaldrich.com]

- 7. This compound | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4'-Hydroxy-biphenyl-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid (CAS: 58574-03-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Hydroxy-4-biphenylcarboxylic acid, a versatile organic compound with significant applications in pharmaceuticals, material science, and cosmetics. This document consolidates its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a white to cream or pale brown powder, crystal, or chunk solid at room temperature.[1][2] Its core structure consists of a biphenyl backbone with a hydroxyl group and a carboxylic acid group at the 4' and 4 positions, respectively. This bifunctional nature makes it a valuable intermediate in various chemical syntheses.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 58574-03-1 | [3][4] |

| Molecular Formula | C₁₃H₁₀O₃ | [2][3] |

| Molecular Weight | 214.22 g/mol | [3][4] |

| Melting Point | 292-298 °C (decomposes) | [2] |

| Appearance | White to cream to pale brown powder, crystals, or chunks | [1][2] |

| Solubility | Almost transparent in hot methanol | [5] |

| Storage | Room temperature, sealed in a dry environment | [4][5] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Observations/Data | Source(s) |

| ¹H NMR | Spectral data available. | [3] |

| Infrared (IR) Spectroscopy | Spectral data available. | [3] |

| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 214 (99.99), 197 (24.58), 215 (15.66), 141 (5.51), 169 (5.46) | [3] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are two distinct experimental protocols.

Synthesis from 4-methoxybiphenyl-4-carboxylic acid

Experimental Protocol:

-

A mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 L of acetic acid, and 200 ml of 48% bromic acid is refluxed for 12-14 hours.

-

The reaction mixture is then poured into 2.5 L of water.

-

After cooling, the resulting crystals of 4'-hydroxybiphenylcarboxylic acid are collected by filtration.

Synthesis from a Cyclohexanone-4-carboxylic acid Compound

This patented process involves a multi-step reaction.

Experimental Protocol:

-

A cyclohexanone-4-carboxylic acid compound is reacted with phenol in the presence of an acid catalyst to form a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid compound.

-

The resulting intermediate is then subjected to decomposition and dehydrogenation reactions in the presence of a base and a dehydrogenation catalyst (e.g., palladium or platinum) to yield 4'-hydroxybiphenyl-4-carboxylic acid.[6]

-

The crude product is purified by precipitation from a solution by adjusting the pH to 1 with diluted hydrochloric acid, followed by filtration, washing with water, and drying.[6]

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several high-tech industries.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[7] Its biphenyl core provides a rigid scaffold, while the hydroxyl and carboxylic acid moieties offer reactive sites for further chemical modifications. It has been investigated as a precursor for:

-

Anti-inflammatory and Analgesic Agents: The biphenylcarboxylic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

EGFR Allosteric Inhibitors: Derivatives of this compound have been synthesized and evaluated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Materials Science

The rigid, rod-like structure of the biphenyl unit is advantageous for the synthesis of advanced polymers.

-

Liquid Crystals: It is a key component in the production of liquid crystal polymers, contributing to their thermal stability and mechanical strength.[8]

-

Specialty Polymers: Incorporation of this molecule into polymer backbones can enhance the thermal, mechanical, and optical properties of high-performance plastics and resins.[8]

Cosmetics

The antioxidant properties of phenolic compounds make this compound a potential ingredient in cosmetic formulations to protect the skin from oxidative stress.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, studies on its derivatives and related compounds provide insights into its potential mechanisms of action.

Anti-Cancer Activity: EGFR-Mediated Apoptosis and Cell Cycle Arrest

Derivatives of this compound have been shown to act as allosteric inhibitors of EGFR. Inhibition of EGFR signaling can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth. One such derivative, compound S4, was found to induce the intrinsic apoptotic pathway and cause cell cycle arrest at the G2/M phase in HCT-116 colorectal cancer cells.

Hypothesized Anti-inflammatory Signaling Pathway

Biphenyl carboxylic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory pathways such as NF-κB and MAPK. While the specific mechanism for this compound is not fully elucidated, a plausible pathway involves the inhibition of these cascades, leading to a reduction in the production of pro-inflammatory mediators.

Experimental Protocols for Key Applications

Synthesis of Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate (Liquid Crystal Precursor)

This protocol details the esterification of this compound, a key step in the synthesis of certain liquid crystals.

Experimental Workflow:

Detailed Protocol:

-

Dissolve 4.284 g (20 mmol) of 4'-(4-hydroxyphenyl)benzoic acid in 100 mL of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the solution for 20 hours.

-

After cooling, neutralize the solution with sodium bicarbonate until a precipitate forms.

-

Filter the precipitate to obtain Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate.

In Vitro Evaluation of EGFR Allosteric Inhibitors (Derivative Synthesis)

The following protocol outlines the general steps for synthesizing and evaluating derivatives of this compound as potential EGFR inhibitors.

Experimental Workflow:

Methodologies:

-

Synthesis: Derivatives such as hydrazine-1-carbothioamides and 1,2,4-triazoles can be synthesized from the parent compound.

-

Characterization: The chemical structures of the synthesized derivatives are confirmed using spectroscopic methods including Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).

-

Cytotoxicity Assays: The anti-proliferative activity of the compounds is determined against various cancer cell lines (e.g., HCT-116) using assays like the MTT assay to determine the IC₅₀ values.

-

Apoptosis and Cell Cycle Analysis: Flow cytometry is employed to analyze the induction of apoptosis (e.g., using Annexin V/Propidium Iodide staining) and to determine the effect on the cell cycle distribution of treated cells.

Safety and Handling

This compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[4] It is a combustible solid and should be stored in a dry, well-ventilated area at room temperature.[4][5]

This technical guide provides a solid foundation for researchers and professionals working with this compound. Further research is warranted to fully elucidate its biological mechanisms and to explore its full potential in various applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4'-Hydroxybiphenyl-4-carboxylic acid, 99% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4 -Hydroxy-4-biphenylcarboxylic acid 99 58574-03-1 [sigmaaldrich.com]

- 5. This compound CAS#: 58574-03-1 [m.chemicalbook.com]

- 6. EP0240362B1 - Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound [myskinrecipes.com]

synonyms for 4'-Hydroxy-4-biphenylcarboxylic acid

An In-depth Technical Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in pharmaceuticals and materials science. This document details its chemical identity, synthesis, and key applications, supported by experimental data and protocols.

Chemical Identity and Synonyms

This compound is a biphenyl derivative characterized by a carboxylic acid group and a hydroxyl group at the 4 and 4' positions, respectively. This structure imparts a unique combination of rigidity and functionality, making it a valuable intermediate in various synthetic processes.

Below is a table summarizing the common synonyms and chemical identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | 4-(4-hydroxyphenyl)benzoic acid[1] |

| CAS Number | 58574-03-1[2][3][4][5] |

| Molecular Formula | C13H10O3[3][4][5] |

| Molecular Weight | 214.22 g/mol [2][3][5] |

| InChI Key | JTGCXYYDAVPSFD-UHFFFAOYSA-N[2] |

| SMILES | OC(=O)c1ccc(cc1)-c2ccc(O)cc2[2] |

| Synonyms | 4-(4-Hydroxyphenyl)benzoic acid[2][3], 4'-Hydroxybiphenyl-4-carboxylic acid[6][7], 4-Hydroxy-4'-biphenylcarboxylic acid, [1,1'-Biphenyl]-4-carboxylic acid, 4'-hydroxy-[7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the Suzuki-Miyaura cross-coupling reaction. Additionally, patented industrial processes offer scalable production methods.

Laboratory Scale Synthesis via Suzuki-Miyaura Coupling

A general one-step synthesis involves the palladium-catalyzed cross-coupling of a boronic acid with a halogenated precursor.

Experimental Workflow:

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Characteristics of 4-(4-hydroxyphenyl)benzoic Acid

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical characteristics of 4-(4-hydroxyphenyl)benzoic acid, also known as 4'-hydroxybiphenyl-4-carboxylic acid. The information is presented in a structured format, supplemented with detailed experimental protocols and a workflow visualization to facilitate comprehension and application in a laboratory setting.

Core Physical and Chemical Properties

4-(4-hydroxyphenyl)benzoic acid is a biphenyl derivative containing both a hydroxyl and a carboxylic acid functional group. These groups significantly influence its physical and chemical behavior, including its melting point, solubility, and acidity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₃ | [1] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| Appearance | White to off-white powder, crystals, or chunks | |

| Melting Point | 295 °C (decomposes) | |

| pKa | Not explicitly found for 4-(4-hydroxyphenyl)benzoic acid, but for the structurally related 4-hydroxybenzoic acid, the pKa is 4.54.[3] | |

| Solubility | Soluble in hot methanol. |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-(4-hydroxyphenyl)benzoic acid.

| Spectroscopy Type | Key Data Points |

| ¹H NMR (DMSO-d₆) | δ ~7.79 (d, 2H), δ ~6.82 (d, 2H) |

| ¹³C NMR (DMSO-d₆) | δ ~167.6, δ ~162.0, δ ~132.0, δ ~121.8, δ ~115.6 |

| Infrared (IR) | Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 214. |

Experimental Protocols

The following are detailed methodologies for determining the key physical characteristics of 4-(4-hydroxyphenyl)benzoic acid, adapted from standard organic chemistry laboratory procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range and is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry 4-(4-hydroxyphenyl)benzoic acid is finely ground using a mortar and pestle.[5] The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.[6]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.[6]

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7]

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Balance

Procedure:

-

Qualitative Solubility:

-

Place approximately 10-20 mg of 4-(4-hydroxyphenyl)benzoic acid into a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.[8]

-

Visually observe whether the solid dissolves completely, partially, or not at all. Record the observations.

-

-

Quantitative Solubility (if required):

-

Prepare a saturated solution of 4-(4-hydroxyphenyl)benzoic acid in a specific solvent at a constant temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

A known volume of the clear filtrate is taken, and the solvent is evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated in terms of g/100 mL or mol/L.

-

Determination of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. Due to the presence of both a phenolic hydroxyl group and a carboxylic acid group, 4-(4-hydroxyphenyl)benzoic acid will have two pKa values. Potentiometric titration is a common and accurate method for pKa determination.[9]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of 4-(4-hydroxyphenyl)benzoic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol or DMSO if solubility in pure water is low).

-

Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added to the beaker in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the pKa of the more acidic proton (carboxylic acid), and the second will correspond to the pKa of the less acidic proton (phenol).

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of 4-(4-hydroxyphenyl)benzoic acid.

Caption: Logical workflow for the synthesis, purification, and physical characterization of 4-(4-hydroxyphenyl)benzoic acid.

References

- 1. 4-(4-Hydroxyphenyl)benzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 4-HYDROXYPHENYL BENZOATE CAS#: 2444-19-1 [amp.chemicalbook.com]

- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. jove.com [jove.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 4'-Hydroxy-4-biphenylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxy-4-biphenylcarboxylic acid, a vital intermediate in the synthesis of pharmaceuticals and advanced materials. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols and workflow visualizations to aid researchers in its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (C₁₃H₁₀O₃, Molecular Weight: 214.22 g/mol ).

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~8.07 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.82 | Doublet | 2H | Aromatic protons meta to -COOH |

| ~7.52 | Doublet | 2H | Aromatic protons ortho to -OH |

| ~6.94 | Doublet | 2H | Aromatic protons meta to -OH |

| ~4.8-5.1 | Singlet (broad) | 1H | Phenolic proton (-OH) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~167-172 | Carboxylic acid carbon (-COOH) |

| ~155-160 | Aromatic carbon attached to -OH |

| ~140-145 | Quaternary aromatic carbon in the carboxylated ring |

| ~130-135 | Quaternary aromatic carbon in the hydroxylated ring |

| ~128-132 | Aromatic CH ortho to -COOH |

| ~126-129 | Aromatic CH meta to -COOH |

| ~127-130 | Aromatic CH ortho to -OH |

| ~115-118 | Aromatic CH meta to -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |

| ~3200 | Broad, Medium | O-H stretch (Phenol) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| 1760-1690 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1585, 1500-1400 | Medium | C=C stretch (Aromatic ring) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid/Phenol) |

| 950-910 | Medium | O-H bend (Carboxylic acid) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Assignment |

| 214 | 99.99 | [M]⁺ (Molecular ion) |

| 197 | 24.58 | [M - OH]⁺ |

| 169 | 5.46 | [M - COOH]⁺ |

| 141 | 5.51 | [C₁₁H₉]⁺ |

| 115 | - | Further fragmentation |

Note: Relative intensities can vary depending on the instrument and experimental conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Sample Preparation (for solid aromatic acids):

-

Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a small, clean vial. Gentle heating or vortexing may be applied to aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

-

Nuclei: ¹H and ¹³C

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1 s

-

Sample Preparation and Analysis:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

Instrumentation and Parameters:

-

Spectrometer: Bruker ALPHA II FT-IR spectrometer (or equivalent) with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

If the sample is not for direct injection and is in a complex matrix, an extraction step may be necessary.

-

For increased volatility, derivatization to a more volatile ester (e.g., methyl ester) may be performed, although direct analysis is often possible.

Instrumentation and Parameters:

-

Gas Chromatograph (GC): Agilent 7890B GC (or equivalent)

-

Mass Spectrometer (MS): Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250-280 °C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-500

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Workflow Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

References

The Biological Frontier of 4'-Hydroxy-4-biphenylcarboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4'-Hydroxy-4-biphenylcarboxylic acid represent a promising class of small molecules with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer properties. We delve into their mechanism of action as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), present quantitative data on their cytotoxic effects, and provide detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of their structure-activity relationships and therapeutic promise.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of this compound have emerged as a focal point of research due to their potent and selective biological activities. Recent studies have highlighted their potential as anticancer agents, primarily through the allosteric inhibition of EGFR, a key signaling protein often dysregulated in cancer.[2][3] This guide aims to consolidate the current knowledge on these derivatives, providing a technical resource for researchers and drug developers in the field.

Quantitative Biological Activity

The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, have been determined for various derivatives. The data presented in the following tables summarize the cytotoxic effects of amide, ester, and hydrazine-1-carbothioamide derivatives.

Table 1: Cytotoxicity of this compound Amide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3a | MCF-7 | 10.14 ± 2.05 | [4][5] |

| MDA-MB-231 | 10.78 ± 2.58 | [4][5] | |

| Compound 3j | MCF-7 | 9.92 ± 0.97 | [4][5] |

| MDA-MB-231 | 9.54 ± 0.85 | [4][5] |

Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Ester Derivatives

| Compound | Candida albicans (MIC, µg/mL) | Candida tropicalis (MIC, µg/mL) | Reference |

| Ethyl 4-biphenyl carboxylate | 512 - 1024 | 512 - 1024 | [6] |

| Decanoyl 4-biphenyl carboxylate | 512 | 512 | [6] |

Table 3: Cytotoxicity of 4'-Hydroxybiphenyl-4-carbohydrazide Derivatives

| Compound | A549 (IC50, µM) | Reference |

| Compound W4 | 0.4 | [7] |

| Erlotinib (Reference) | 7.3 | [7] |

Mechanism of Action: Allosteric Inhibition of EGFR

The primary anticancer mechanism of many this compound derivatives is the allosteric inhibition of the EGFR tyrosine kinase.[3] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase domain.[3] This binding event induces a conformational change in the protein that prevents its proper function, even in the presence of ATP.

This allosteric mode of inhibition offers several advantages, including the potential to overcome resistance mechanisms that arise from mutations in the ATP-binding site.[3] Upon binding of an allosteric inhibitor, the dimerization and subsequent autophosphorylation of EGFR are blocked, leading to the downregulation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/RAF/MAPK and PI3K/AKT pathways.[8][9]

Experimental Protocols

Synthesis of this compound Hydrazine-1-carbothioamide Derivatives

This protocol describes a general method for the synthesis of hydrazine-1-carbothioamide derivatives of this compound, which have shown promising anticancer activity.

Materials:

-

This compound

-

Thionyl chloride

-

Appropriate alcohol (e.g., methanol, ethanol)

-

Hydrazine hydrate

-

Appropriate isothiocyanate

-

Ethanol

-

Pyridine

Procedure:

-

Esterification: Reflux a mixture of this compound and thionyl chloride in the appropriate alcohol for several hours. After cooling, the solvent is evaporated, and the crude ester is purified.

-

Hydrazinolysis: The synthesized ester is refluxed with hydrazine hydrate in ethanol for several hours. The resulting hydrazide precipitates upon cooling and is collected by filtration.

-

Thiosemicarbazide Formation: The hydrazide is reacted with an appropriate isothiocyanate in ethanol with a catalytic amount of pyridine. The reaction mixture is refluxed for several hours.

-

Purification: The resulting hydrazine-1-carbothioamide derivative is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10][11]

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1][2][12]

Materials:

-

Human cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compounds for a specified period.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.[2]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[2][13][14]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the biphenyl core. For instance, the introduction of a benzyloxy group in compound 3j resulted in potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[5] In contrast, the presence of chloro, cyano, methoxy, trifluoromethyl, and methyl groups led to lower activities.[5] The unsubstituted phenyl ring in compounds 3a and 3j appears to be favorable for activity, potentially by fitting into the target's binding pocket more effectively.[5] Further SAR studies are crucial to optimize the potency and selectivity of these derivatives.

Conclusion

Derivatives of this compound are a versatile class of compounds with significant potential as anticancer agents. Their ability to allosterically inhibit EGFR provides a promising strategy to overcome drug resistance. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance these compounds into the next generation of cancer therapeutics. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to fully realize their clinical potential.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]

- 4. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. tandfonline.com [tandfonline.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Hydroxy-4-biphenylcarboxylic acid, a versatile organic compound with significant applications in pharmaceuticals, material science, and organic synthesis. This document details its discovery and history, outlines key experimental protocols for its synthesis, presents its physicochemical and spectroscopic data in a structured format, and explores its biological significance.

Introduction

This compound, also known as 4-(4-hydroxyphenyl)benzoic acid, is a biphenyl derivative characterized by a carboxylic acid group and a hydroxyl group at the para positions of the two phenyl rings. This unique structure, with its rigid biphenyl core and reactive functional groups, makes it a valuable intermediate in the synthesis of a wide range of complex molecules.[1] Its applications span from the development of advanced polymers and liquid crystals to its use as a foundational scaffold in the design of novel therapeutic agents.[1][2]

Discovery and History

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in contemporary databases, the development of synthetic methodologies for biphenyl derivatives dates back to the early 20th century. Reactions such as the Ullmann reaction, discovered in 1904, provided early pathways to couple aromatic rings.[3] Over the century, numerous other methods for creating biphenyl structures have been developed, including the Bennett–Turner reaction (1914) and, more recently, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] The specific synthesis and characterization of this compound likely emerged from the broader exploration of functionalized biphenyls for applications in dyes, polymers, and eventually, pharmaceuticals. Its importance grew with the recognition of the biphenyl moiety as a significant pharmacophore in medicinal chemistry.[3][6]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58574-03-1 | [7][8][9] |

| Molecular Formula | C₁₃H₁₀O₃ | [7][8] |

| Molecular Weight | 214.22 g/mol | [7][8] |

| Melting Point | 295 °C (decomposes) | [8] |

| Appearance | White to off-white powder or crystals | N/A |

| IUPAC Name | 4-(4-hydroxyphenyl)benzoic acid | [7] |

Table 2: Spectroscopic Data of this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available on chemical databases. | [7] |

| ¹³C NMR | Spectra available on chemical databases. | [7] |

| Infrared (IR) | Spectra available on chemical databases, showing characteristic O-H and C=O stretching frequencies. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 214. | [7] |

Experimental Protocols for Synthesis

Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common approaches.

Synthesis via Demethylation of 4'-Methoxy-4-biphenylcarboxylic acid

This method involves the cleavage of the methyl ether in the precursor molecule to yield the desired hydroxyl group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-methoxy-4-biphenylcarboxylic acid, glacial acetic acid, and 48% hydrobromic acid.

-

Reflux: Heat the mixture to reflux and maintain for 12-14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Isolation and Purification: Collect the resulting crystals by filtration, wash thoroughly with water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Synthesis via a Patented Multi-step Process

A process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid involves the reaction of a cyclohexanone-4-carboxylic acid compound with phenol, followed by decomposition and dehydrogenation.[10]

Experimental Protocol:

-

Condensation: React a cyclohexanone-4-carboxylic acid derivative with phenol in the presence of an acid catalyst to form a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid intermediate.[10]

-

Decomposition and Dehydrogenation: Subject the intermediate to decomposition and dehydrogenation in the presence of a base and a dehydrogenation catalyst (e.g., palladium on carbon).[10]

-

Workup: After the reaction, cool the mixture and adjust the pH to precipitate the crude product.[10]

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The purity of the final product can be assessed by liquid chromatography.[10]

Logical Relationships in Synthesis

The synthesis of this compound can be approached through various strategic pathways, often involving the formation of the biphenyl core as a key step.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-4'-biphenylcarboxylic acid | 58574-03-1 | FH00442 [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid - Google Patents [patents.google.com]

A Theoretical and Computational Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4'-Hydroxy-4-biphenylcarboxylic Acid

This compound is a biphenyl derivative containing both a hydroxyl and a carboxylic acid functional group. These features make it an interesting candidate for applications in materials science, particularly in the development of liquid crystals and specialty polymers, as well as a versatile intermediate in organic synthesis and potentially in pharmaceutical development.[1] The structural rigidity of the biphenyl core, combined with the reactive hydroxyl and carboxylic acid moieties, allows for a wide range of chemical modifications.[1]

Theoretical studies are crucial for understanding the fundamental electronic and structural properties of this molecule, which in turn dictate its macroscopic behavior and potential for various applications. Computational chemistry allows for the prediction of molecular geometry, vibrational frequencies, electronic properties, and reactivity, providing insights that are complementary to experimental data.

Computational Methodologies

The primary theoretical approach for studying molecules of this nature is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting the electronic structure and properties of organic molecules. A common and well-validated combination of functional and basis set for similar aromatic carboxylic acids is the B3LYP functional with the 6-311++G(d,p) basis set.[2][3][4]

Experimental Protocol: Geometry Optimization

A crucial first step in any theoretical study is the optimization of the molecule's geometry. This process determines the lowest energy conformation of the molecule.

Protocol:

-

Initial Structure Input: The molecular structure of this compound is created using a molecular modeling program. Initial bond lengths and angles can be based on known values for similar compounds or from experimental data, such as X-ray crystallography.

-

Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA). The DFT method is chosen, specifying the B3LYP functional and the 6-311++G(d,p) basis set.

-

Geometry Optimization: An optimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

Structural Properties

A key output of the geometry optimization is the set of optimized bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography to validate the computational method.

Data Presentation: Optimized Geometrical Parameters

The following table presents a comparison of selected experimental bond lengths and angles from a crystal structure study of this compound with hypothetical values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Experimental Value (Å or °) | Hypothetical Calculated Value (Å or °) |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | 1.489 | 1.485 |

| C-O (hydroxyl) | 1.365 | 1.360 |

| C=O (carboxyl) | 1.259 | 1.210 |

| C-O (carboxyl) | 1.285 | 1.350 |

| Bond Angles (°) ** | ||

| C-C-C (inter-ring) | 120.5 | 120.3 |

| C-C-O (hydroxyl) | 119.8 | 119.9 |

| O=C-O (carboxyl) | 122.7 | 123.0 |

| Dihedral Angle (°) ** | ||

| Inter-ring Twist | 35.4 | 37.2 |

Note: Experimental values are derived from crystallographic data, which can be influenced by packing forces in the solid state. Calculated values are for the molecule in the gas phase.

Electronic Properties

The electronic properties of a molecule are critical for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this.

Experimental Protocol: HOMO-LUMO Analysis

Protocol:

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed with the same DFT method (B3LYP/6-311++G(d,p)).

-

Molecular Orbital Analysis: The output of the calculation provides the energies and compositions of the molecular orbitals. The HOMO and LUMO energies are identified.

-

Visualization: The 3D shapes of the HOMO and LUMO are visualized using a molecular visualization tool (e.g., GaussView, Avogadro).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Data Presentation: Frontier Molecular Orbital Energies

The following table summarizes the key electronic properties that would be calculated for this compound.

| Parameter | Hypothetical Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Ionization Potential | 5.85 |

| Electron Affinity | 1.95 |

Vibrational Analysis

Vibrational analysis through theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. This is valuable for interpreting experimental spectra and identifying characteristic vibrational modes.

Experimental Protocol: Vibrational Frequency Calculation

Protocol:

-

Frequency Calculation: As part of the geometry optimization confirmation, a frequency calculation is performed. This computes the vibrational frequencies and their corresponding IR and Raman intensities.

-

Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. A scaling factor (typically around 0.96 for B3LYP) is applied to the calculated frequencies for better agreement with experimental data.

-

Spectral Visualization: The calculated IR and Raman spectra can be plotted for direct comparison with experimental spectra.

Data Presentation: Calculated Vibrational Frequencies

The table below shows a selection of important, hypothetical calculated vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm-1, scaled) | Description |

| ν(O-H) | 3550 | Hydroxyl group stretching |

| ν(C=O) | 1720 | Carboxylic acid carbonyl stretching |

| ν(C-O) | 1280 | Carboxylic acid C-O stretching |

| δ(O-H) | 1410 | Hydroxyl group in-plane bending |

| ν(C-C) | 1605, 1495 | Aromatic ring C-C stretching |

Visualization of a Theoretical Study Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecule like this compound.

Caption: Workflow for a theoretical study of this compound.

Conclusion

This guide has outlined the standard and robust theoretical methodologies for the in-depth study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the structural, electronic, and vibrational properties of this molecule. The presented protocols and data tables serve as a template for future computational investigations, which will be invaluable for guiding the rational design of new materials and chemical entities based on the this compound scaffold. The synergy between such theoretical work and experimental validation will undoubtedly accelerate advancements in the fields where this versatile molecule finds its applications.

References

Potential Research Areas for 4'-Hydroxy-4-biphenylcarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-4-biphenylcarboxylic acid is a biphenyl derivative characterized by a hydroxyl group and a carboxylic acid moiety at the para positions of the two phenyl rings. While extensive research has focused on its utility as a versatile intermediate in the synthesis of polymers, liquid crystals, and notably, pharmacologically active molecules, the intrinsic biological activities of the core compound remain less explored.[1][2] This technical guide summarizes the known chemical and physical properties of this compound, details its synthesis, and explores potential research avenues based on the biological activities of its derivatives. The primary areas of promise for this chemical scaffold lie in the development of novel anti-inflammatory and anti-cancer agents, particularly as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] This document provides detailed experimental protocols for the synthesis and biological evaluation of compounds based on this promising scaffold, aiming to facilitate further research and drug discovery efforts.

Physicochemical Properties of this compound

This compound, also known as 4-(4-hydroxyphenyl)benzoic acid, is a white to light brown crystalline powder.[4] Its chemical structure combines a rigid biphenyl core with functional groups that allow for diverse chemical modifications.

| Property | Value | Reference(s) |

| CAS Number | 58574-03-1 | [5][6] |

| Molecular Formula | C₁₃H₁₀O₃ | [5] |

| Molecular Weight | 214.22 g/mol | [5] |

| Melting Point | 295 °C (decomposes) | [4] |

| IUPAC Name | 4-(4-hydroxyphenyl)benzoic acid | [5] |

| Synonyms | 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid, 4'-Hydroxybiphenyl-4-carboxylic acid | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Two common approaches are the demethylation of a methoxy precursor and Suzuki-Miyaura cross-coupling.

Experimental Protocol: Demethylation

This method involves the cleavage of the methyl ether of a precursor molecule.[7]

Materials:

-

4-Methoxybiphenyl-4-carboxylic acid

-

Acetic acid

-

48% Hydrobromic acid

-

Water

Procedure:

-

A mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 L of acetic acid, and 200 ml of 48% hydrobromic acid is refluxed for 12-14 hours.[7]

-

The reaction mixture is then poured into 2.5 L of water.[7]

-

After cooling, the resulting crystals of 4'-hydroxybiphenylcarboxylic acid are collected by filtration.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This versatile method allows for the formation of the biphenyl core structure from two separate aryl fragments.[8][9]

Materials:

-

4-Bromobenzoic acid

-

4-Hydroxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a fullerene-supported PdCl₂ nanocatalyst)[8][10]

-

Base (e.g., K₂CO₃)[8]

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).[9]

-

Add the palladium catalyst (e.g., 0.05 mol% of C₆₀-TEGs/PdCl₂) and the solvent (e.g., water).[8][9]

-

Stir the reaction mixture at room temperature for 4 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography or recrystallization to yield this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]

- 4. 4′-ヒドロキシ-4-ビフェニルカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4'-Hydroxy-4-biphenylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-4-biphenylcarboxylic acid, a biphenyl derivative with the chemical formula C₁₃H₁₀O₃, is a versatile organic compound that has garnered significant interest in various scientific and industrial fields. Its rigid biphenyl core, coupled with reactive hydroxyl and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, with a particular focus on its role as a scaffold in the development of biologically active compounds. While the parent compound itself is primarily utilized as a chemical building block, its derivatives have shown promise in areas such as cancer therapy. This document aims to serve as a detailed resource for researchers and professionals in drug discovery and materials science.

Physicochemical Properties

This compound is a white to cream or pale brown powder or crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₃ | [2][3] |

| Molecular Weight | 214.22 g/mol | [4] |

| CAS Number | 58574-03-1 | [3] |

| Melting Point | 292-298 °C (decomposes) | [1] |

| Appearance | White to cream to pale brown powder/crystals | [1] |

| Purity | ≥98.5% | [1] |

| IUPAC Name | 4-(4-hydroxyphenyl)benzoic acid | [2] |

| InChI Key | JTGCXYYDAVPSFD-UHFFFAOYSA-N | [2][4] |

| SMILES | O=C(O)c1ccc(cc1)-c1ccc(O)cc1 | [4] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: From 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid

This method involves the decomposition and dehydrogenation of a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid compound.[5]

Materials:

-

4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid

-

Sodium hydroxide (NaOH)

-

Phenol

-

5% Palladium on carbon catalyst

-

Benzene

-

Diluted hydrochloric acid (HCl)

-

Nitrogen gas

Procedure:

-

Charge a stainless steel autoclave with 18.7 g (0.060 mole) of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid, 2.9 g (0.072 mole) of sodium hydroxide, 100.0 g of phenol, and 0.4 g of 5% palladium-carbon catalyst.

-

Displace the air within the autoclave with nitrogen gas.

-

Heat the reaction mixture to 200°C and maintain for 6 hours.

-

After the reaction is complete, filter the mixture to separate the catalyst.

-

Pour the filtrate into 500 ml of benzene and stir at 20°C for 1 hour to precipitate the product.

-

Collect the precipitate by filtration.

-

Dissolve the precipitate in an appropriate solvent and adjust the pH to 1 with diluted hydrochloric acid to precipitate the purified product.

-

Collect the white crystals of 4'-hydroxybiphenyl-4-carboxylic acid by filtration, wash with water, and dry.

The reported yield of 4'-hydroxybiphenyl-4-carboxylic acid with a purity of 93% is 11.7 g (85% corrected yield).[5]

Experimental Protocol 2: Hydrolysis of 4-methoxybiphenyl-4-carboxylic acid

This protocol involves the demethylation of 4-methoxybiphenyl-4-carboxylic acid using hydrobromic acid in acetic acid.

Materials:

-

4-methoxybiphenyl-4-carboxylic acid

-

Glacial acetic acid

-

48% Hydrobromic acid

-

Water

Procedure:

-